BENGHE Methodological & Application

Check Availability & Pricing

Application of Reuterin as a Natural Food
Biopreservative: Application Notes and
Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Reuterin

Cat. No.: B040837

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of reuterin as a
natural food biopreservative. Reuterin, a potent antimicrobial compound produced by
Limosilactobacillus reuteri from glycerol, offers a promising alternative to synthetic
preservatives in various food products.[1][2] This guide covers its mechanism of action,
antimicrobial efficacy, and practical application in food systems, supplemented with detailed
experimental protocols and data summaries.

Introduction to Reuterin

Reuterin is a broad-spectrum antimicrobial agent effective against a wide range of foodborne
pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria,
yeasts, molds, and protozoa.[1][3] It is a complex system primarily composed of 3-
hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrated monomer and cyclic dimer
forms.[1][3][4] Its effectiveness, coupled with its natural origin, makes it an attractive candidate
for clean-label food preservation.[1]

Mechanism of Action: The antimicrobial activity of reuterin is attributed to the aldehyde group
of 3-HPA, which reacts with thiol groups in microbial enzymes and proteins, such as glutathione
and ribonucleotide reductase.[5][6] This interaction leads to oxidative stress, disruption of
cellular metabolism, inhibition of DNA synthesis, and ultimately, cell death.[4][6]
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Data Presentation: Antimicrobial Efficacy of
Reuterin

The following tables summarize the quantitative data on the effectiveness of reuterin against
various microorganisms in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Reuterin against Various Microorganisms

Microorganism MIC (mM) Reference
Escherichia coli O157:H7 4 AU/mlI [7]
Listeria monocytogenes 8 AU/mlI [7]
Staphylococcus aureus 18.25 mM [6]
Enterococcus spp. 7.5 mM [1]
Eubacterium spp. 7.5 mM [1]
Bacteroides spp. 7.5 mM [1]
Campylobacter jejuni 1.5 - 3.0 uM (acrolein) [8]
Campylobacter coli 1.5-5.8 uM (acrolein) [8]
Food-contaminating yeasts <11 mM ]

and molds

Note: AU/ml refers to Activity Units per milliliter, a measure of antimicrobial activity.

Table 2: Efficacy of Reuterin in Food Matrices
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Experimental Protocols
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This section provides detailed methodologies for key experiments related to the production,
quantification, and application of reuterin.

Production of Reuterin (Two-Step Process)

This protocol describes the production of a reuterin-containing supernatant from
Limosilactobacillus reuteri.[1][7][13]

Materials:

o Limosilactobacillus reuteri strain (e.g., a known reuterin-producing strain)
e MRS broth

 Sterile glycerol solution (e.g., 600 mM in sterile water)

o Centrifuge and sterile centrifuge tubes

e Incubator (37°C)

Sterile water

Procedure:
e Biomass Production:

o Inoculate MRS broth with the L. reuteri strain.

o Incubate anaerobically at 37°C for 16-18 hours to achieve a high cell density.[13]
e Cell Harvesting:

o Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

o Discard the supernatant and wash the cell pellet with sterile water. Repeat this step twice
to remove residual media components.

¢ Reuterin Production:
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o Resuspend the washed cell pellet in a sterile glycerol solution.

o Incubate the cell suspension anaerobically at a controlled temperature (e.g., 25°C or
37°C) for 2-3 hours.[13][14]

o Supernatant Collection:
o Centrifuge the suspension to pellet the bacterial cells.
o Collect the supernatant, which contains the reuterin.

o The supernatant can be filter-sterilized (0.22 um filter) and stored at -20°C for future use.
Reuterin has been shown to be stable for at least 35 days at -20°C.[1][15]

Quantification of Reuterin (Colorimetric Method)

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with
tryptophan.[16][17]

Materials:

Reuterin-containing sample (supernatant)

95% Ethanol

0.1 M Tryptophan solution (dissolved in 0.05 M HCI)

35% Hydrochloric acid (HCI)

Acrolein standard for calibration curve

Spectrophotometer

Water bath (40°C)

Procedure:

o Sample Preparation: Mix 500 L of the filtered sample solution with 350 pL of 95% ethanol
and 150 pL of 0.1 M tryptophan solution.[16]
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Reaction: Add 2.0 mL of 35% HCI to the mixture.[16]
Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[16]
Measurement: Read the absorbance at 560 nm using a spectrophotometer.[16]

Quantification: Construct a standard curve using acrolein solutions of known concentrations
(0.5-10 mM). Calculate the reuterin concentration in the sample by comparing its
absorbance to the standard curve, assuming a 1:1 molar ratio between reuterin and
acrolein.[16]

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol determines the lowest concentration of reuterin that inhibits the visible growth of
a target microorganism.[8][16]

Materials:
Reuterin solution of known concentration
Target microorganism culture

Appropriate broth medium for the target microorganism (e.g., Tryptic Soy Broth, Brain Heart
Infusion Broth)

Sterile 96-well microtiter plates
Incubator
Procedure:

e Prepare Inoculum: Grow the target microorganism in its appropriate broth to the mid-
logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland
standard).

» Serial Dilutions: Prepare serial two-fold dilutions of the reuterin solution in the broth medium
directly in the wells of a 96-well plate.
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 Inoculation: Inoculate each well with the standardized microbial suspension. Include a
positive control (microorganism in broth without reuterin) and a negative control (broth only).

 Incubation: Incubate the microtiter plate under conditions suitable for the target
microorganism (e.g., 37°C for 24 hours).

o Determine MIC: The MIC is the lowest concentration of reuterin at which no visible growth of
the microorganism is observed.[16]

Visualizations

The following diagrams illustrate key concepts related to the application of reuterin.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b040837?utm_src=pdf-body
https://www.benchchem.com/product/b040837?utm_src=pdf-body
https://www.cambridge.org/core/journals/journal-of-dairy-research/article/abs/production-of-reuterin-by-lactobacillus-coryniformis-and-its-antimicrobial-activities/B46D2726C3F953238277FDEB1F57FA93
https://www.benchchem.com/product/b040837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 1: Biomass Production Step 2: Cell Harvesting & Washing Step 3: Reuterin Production Step 4: Supernatant Collection

Inoculate L. reuteri > Anaerobic Incubation > . . > > Resuspend Cells > Anaerobic Incubation > . . Collect Reuterin-
in MRS Broth (37°C, 16-18h) Centrifugation Wash Cell Pellet in Glycerol Solution (2-3h) Centrifugation —>

Reuterin (3-HPA)

Thiol Groups
(-SH) in Enzymes
& Proteins

o Inhibition of L .
Oxidative Stress DNA Synthesis Metabolic Disruption

Microbial
Cell Death
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(In Situ ProductiorD (Direct AdditiorD

Add L. reuteri + Glycerol Incorporate purified or
to food matrix semi-purified reuterin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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